molecular formula C12H15N3O4 B184038 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid CAS No. 137726-00-2

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Cat. No.: B184038
CAS No.: 137726-00-2
M. Wt: 265.26 g/mol
InChI Key: OELXEJIGVMEIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrobenzoic acid moiety can participate in redox reactions, influencing cellular processes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the nitro group, which may result in different biological activities.

    4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid: The amino group can lead to different reactivity and interactions compared to the nitro group.

    4-(4-Methylpiperazin-1-yl)-3-chlorobenzoic acid: The chloro group can influence the compound’s lipophilicity and binding affinity to targets.

Uniqueness: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the piperazine ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXEJIGVMEIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377562
Record name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137726-00-2
Record name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.